molecular formula C6H8O4S B032827 Benzenesulfonic acid monohydrate CAS No. 26158-00-9

Benzenesulfonic acid monohydrate

Cat. No.: B032827
CAS No.: 26158-00-9
M. Wt: 176.19 g/mol
InChI Key: MVIOINXPSFUJEN-UHFFFAOYSA-N
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Description

Benzenesulfonic acid monohydrate, also known as this compound, is a useful research compound. Its molecular formula is C6H8O4S and its molecular weight is 176.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Organic Synthesis : It serves as an effective catalyst in various organic synthesis processes. For example, it catalyzes fructose dehydration to 5-hydroxymethylfurfural (HMF) with a high yield in a short time, achieving a 90.1% yield in 3 minutes (Ruan et al., 2020). Similarly, copper benzenesulfonate, a derivative, is used as a reusable catalyst for the synthesis of mono- and disubstituted 2,3-dihydroquinazolin-4(1H)-ones (Wang et al., 2012).

  • Treatment of Wastewater : Benzenesulfonic acid doped polyaniline nanorods effectively decolorize simulated reactive dye bath effluent, which is beneficial for treating textile wastewaters (Venkatachalam & Seralathan, 2017).

  • Environmental Applications : Benzenesulfonic acid-grafted graphene is a highly efficient nanoadsorbent for hydrogen sulfide removal, with potential applications in industrial processes (Abbasabadi et al., 2016).

  • Chemical Research and Development : It's used in the synthesis of various chemical compounds, like in the solvent-free synthesis of 1,3,5-trisubstituted benzenes using p-toluenesulfonic acid monohydrate (Gao et al., 2013).

  • Study of Chemical Properties : Research on benzenesulfonic acid includes studying its chemical properties, such as the effects of chemical substitution and polymerization on the acidity of sulfonic acids (Dong et al., 2009).

Mechanism of Action

Target of Action

Benzenesulfonic acid monohydrate is primarily used as a catalyst in various organic reactions . It is also used as a reactant to prepare amino acid benzyl ester salts .

Mode of Action

This compound interacts with its targets through a process known as sulfonation . This process involves the addition of a sulfonic acid functional group to an organic compound. The sulfonation of benzene, for instance, is a key industrial reaction . The compound can also act as a catalyst in the synthesis of α,β-unsaturated amides via Pd-catalyzed selective aminocarbonylation of styrenes with nitroarenes .

Biochemical Pathways

It is known that the compound can participate in various organic reactions, including esterification, alkylation, and condensation . These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

As a strong acid, it is almost fully dissociated in water , which could influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific reactions it is involved in. For instance, as a catalyst in the synthesis of α,β-unsaturated amides, it facilitates the formation of these compounds . As a reactant in the preparation of amino acid benzyl ester salts, it contributes to the formation of these salts .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in water and ethanol, but slightly soluble in benzene and insoluble in nonpolar solvents like diethyl ether . This solubility profile can affect where and how the compound acts within a given environment. Additionally, the compound’s sulfonation reactions are reversible above 220°C , indicating that temperature can significantly impact its stability and action.

Safety and Hazards

Benzenesulfonic acid monohydrate is corrosive . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

IUPAC Name

benzenesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S.H2O/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIOINXPSFUJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575831
Record name Benzenesulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333-39-7, 26158-00-9
Record name Hydroxybenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonic Acid Monohydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of benzenesulfonic acid monohydrate in the formation of carbon whiskers on silicate glass fiber cloth?

A1: this compound acts as a carbon source in the synthesis of carbon whiskers. [] In a process involving a pre-treated silicate glass fiber cloth, this compound reacts with ethanol and nitrogen gas at elevated temperatures (above 1100°C) to generate carbon whiskers. [] These whiskers, with diameters of 1-3 μm, then intertwine with the silicate glass fibers, enhancing the material's properties. []

Q2: How does the reaction temperature influence the morphology of the carbon whiskers produced?

A2: The research highlights a strong correlation between reaction temperature and the resulting carbon whisker morphology. [] At temperatures exceeding 1100°C, the carbon whiskers grow with diameters between 1-3 μm and effectively bridge the silicate glass fibers. [] Conversely, at temperatures below 1100°C, the carbon whiskers exhibit a significantly smaller diameter of 0.1 μm and a length ranging from 2 to 200 μm. [] This difference in morphology directly impacts the mechanical properties of the composite material.

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